(2-Fluoroethoxy)(methyl)oxophosphanium
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Overview
Description
(2-Fluoroethoxy)(methyl)oxophosphanium is a chemical compound with the molecular formula C3H8FOP It is known for its unique structure, which includes a fluoroethoxy group and a methyl group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethoxy)(methyl)oxophosphanium typically involves the reaction of fluoroethanol with a methylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethoxy)(methyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine group.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2-Fluoroethoxy)(methyl)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoroethoxy)(methyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the oxophosphanium core can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethoxy)(methyl)oxophosphanium
- (2-Bromoethoxy)(methyl)oxophosphanium
- (2-Iodoethoxy)(methyl)oxophosphanium
Uniqueness
Compared to its analogs, (2-Fluoroethoxy)(methyl)oxophosphanium is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88865-98-9 |
---|---|
Molecular Formula |
C3H7FO2P+ |
Molecular Weight |
125.06 g/mol |
IUPAC Name |
2-fluoroethoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C3H7FO2P/c1-7(5)6-3-2-4/h2-3H2,1H3/q+1 |
InChI Key |
QWBRWPWVXUXIHO-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](=O)OCCF |
Origin of Product |
United States |
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